molecular formula C19H18ClF3N2O3 B2619383 5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide CAS No. 1904220-02-5

5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide

Cat. No. B2619383
CAS RN: 1904220-02-5
M. Wt: 414.81
InChI Key: ATLBMJVFLCAUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide is a useful research compound. Its molecular formula is C19H18ClF3N2O3 and its molecular weight is 414.81. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidiabetic Properties

The compound is structurally related to dapagliflozin, a well-known antidiabetic drug. Researchers have explored its potential as an antidiabetic agent by inhibiting sodium-glucose cotransporter 2 (SGLT2). SGLT2 inhibitors reduce glucose reabsorption in the kidneys, leading to increased urinary glucose excretion. Investigating this compound’s efficacy in managing hyperglycemia and improving insulin sensitivity is an active area of research .

Cardiovascular Effects

Given its SGLT2 inhibitory activity, scientists have investigated whether this compound could have cardiovascular benefits beyond glycemic control. Studies suggest that SGLT2 inhibitors may reduce cardiovascular events, heart failure hospitalizations, and mortality in patients with type 2 diabetes. Further research is needed to understand the specific mechanisms involved and to explore potential cardioprotective effects .

Renal Protection

SGLT2 inhibitors have shown promise in protecting renal function. By reducing glucose reabsorption in the proximal tubules, these compounds may mitigate diabetic nephropathy and delay the progression of chronic kidney disease. Researchers are actively studying their impact on renal outcomes and exploring novel therapeutic strategies .

Cancer Research

The compound’s trifluoromethylphenyl moiety and pyridine core make it an interesting candidate for cancer research. Some studies have investigated its potential as an anticancer agent, particularly against specific cancer cell lines. However, more extensive preclinical and clinical investigations are necessary to validate its efficacy and safety in cancer therapy .

Neurological Disorders

The tetrahydrofuran-3-yl group suggests possible interactions with neurological targets. Researchers have explored its neuroprotective effects in animal models of neurodegenerative diseases. Investigations into its ability to modulate neurotransmitter systems, reduce oxidative stress, or enhance neuronal survival are ongoing .

Drug Delivery Systems

The compound’s unique structure and hydrophilic/hydrophobic balance make it an attractive candidate for drug delivery systems. Scientists have explored its use as a carrier for targeted drug delivery, especially in cases where sustained release or tissue-specific targeting is desired. Its compatibility with various formulations and biocompatibility are areas of interest .

ChemicalBook. (2024). 714269-57-5 | CAS数据库. Retrieved from here

properties

IUPAC Name

5-chloro-6-(oxolan-3-yloxy)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N2O3/c20-16-9-13(10-25-18(16)28-15-6-8-27-11-15)17(26)24-7-5-12-1-3-14(4-2-12)19(21,22)23/h1-4,9-10,15H,5-8,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLBMJVFLCAUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)NCCC3=CC=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide

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